N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)propanamide
説明
This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazine family, characterized by a fused triazole-pyrazine core.
特性
IUPAC Name |
3-(3-methoxyphenyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-24-12-4-2-3-11(9-12)5-6-14(22)18-10-13-19-20-15-16(23)17-7-8-21(13)15/h2-4,7-9H,5-6,10H2,1H3,(H,17,23)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJYSGXSCCZMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)NCC2=NN=C3N2C=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)propanamide is a synthetic organic compound belonging to the class of triazolopyrazines. This compound is characterized by its unique molecular structure, which includes a triazolo-pyrazine core and a methoxyphenyl substituent. The biological activity of this compound has garnered interest due to its potential therapeutic applications in various medical fields.
Chemical Structure
The compound's structure can be represented as follows:
This structure features:
- Triazolo-pyrazine core : Implicated in various biological activities.
- Hydroxy group : Enhances solubility and potential receptor interactions.
- Methoxyphenyl group : May contribute to specific biological interactions.
Biological Activity Overview
The biological activity of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)propanamide has been investigated in several studies. Key areas of focus include:
- Neurokinin Receptor Antagonism : The compound acts as a selective antagonist of the neurokinin-3 (NK3) receptor, which is involved in pain perception and reproductive functions. Antagonism of this receptor can have therapeutic implications for anxiety and depression disorders.
- Renin Inhibition : Preliminary studies suggest that compounds with similar structures may inhibit human renin, indicating potential applications in treating hypertension and related cardiovascular conditions.
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)propanamide. Below are summarized findings from relevant research:
| Study | Compound | Biological Activity | IC50 Values |
|---|---|---|---|
| Bouabdallah et al. | 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives | Antitumor activity against Hep-2 and P815 cell lines | IC50 = 3.25 mg/mL |
| Wei et al. | Ethyl derivatives of 1H-pyrazole | Cytotoxicity against A549 cell line | IC50 = 26 µM |
| Jin et al. | 1-substituted pyrazole derivatives | Significant binding to α and β-tubulin | IC50 = 7.01 ± 0.60 µM (HeLa) |
These studies indicate that compounds with structural similarities exhibit significant cytotoxic activities against various cancer cell lines.
The mechanism by which N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)propanamide exerts its effects likely involves:
- Receptor Interaction : Binding to neurokinin receptors may modulate neurotransmitter release and influence pain pathways.
- Enzyme Inhibition : Potential inhibition of renin could lead to decreased angiotensin II levels, impacting blood pressure regulation.
Pharmacokinetics and Synthesis
The synthesis of this compound involves multi-step reactions that can be optimized for yield and biological activity enhancement. The synthetic route typically includes:
- Formation of the triazolo-pyrazine core through cyclization reactions.
- Introduction of the hydroxy group via hydroxylation.
- Attachment of the methoxyphenyl group through coupling reactions.
類似化合物との比較
Structural Modifications and Substituent Effects
Key structural variations among analogs include:
- Core Modifications: 8-Hydroxy vs. 8-Amino: Replacement of the 8-hydroxy group with an amino group (e.g., 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives) increases basicity and alters receptor binding profiles, as seen in adenosine A1/A2A receptor ligands . Triazolo-Pyrazine vs.
- Side Chain Variations :
- 3-Methoxyphenyl vs. Indole or Trifluoromethylbenzyl : The 3-methoxyphenyl group in the target compound offers moderate lipophilicity, whereas analogs like N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-indol-3-yl)propanamide () introduce bulkier aromatic systems, likely enhancing membrane permeability but reducing aqueous solubility . Trifluoromethyl groups (e.g., in ) increase metabolic stability and electronegativity .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
